Azetidine-3-carbaldehyde,trifluoroaceticacid
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Overview
Description
Azetidine-3-carbaldehyde, trifluoroacetic acid is a compound that combines the structural features of azetidine, a four-membered nitrogen-containing heterocycle, with trifluoroacetic acid, a strong organic acid. This compound is known for its unique reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
Industrial production methods for azetidine-3-carbaldehyde, trifluoroacetic acid are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and controlled reaction environments are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Azetidine-3-carbaldehyde, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields azetidine-3-carboxylic acid, while reduction yields azetidine-3-methanol .
Scientific Research Applications
Azetidine-3-carbaldehyde, trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of azetidine-3-carbaldehyde, trifluoroacetic acid involves its reactivity due to the ring strain of the azetidine ring and the electron-withdrawing effect of the trifluoroacetic acid group. These features make the compound highly reactive and capable of undergoing various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the 2-position.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and reactivity.
Uniqueness
Azetidine-3-carbaldehyde, trifluoroacetic acid is unique due to its combination of the azetidine ring and the trifluoroacetic acid group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
azetidine-3-carbaldehyde;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.C2HF3O2/c6-3-4-1-5-2-4;3-2(4,5)1(6)7/h3-5H,1-2H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLUDYIFVPGMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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